molecular formula C19H21BrN4O2 B2917115 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034233-65-1

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Número de catálogo: B2917115
Número CAS: 2034233-65-1
Peso molecular: 417.307
Clave InChI: ALUJZTLXUVGHJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a high-purity chemical compound intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates a piperazine ring—a common feature in many pharmacologically active agents . The core pyridazine scaffold is a key structural element in known bioactive molecules; for instance, substituted pyridazinone compounds have been documented as potent inhibitors of D-amino-acid oxidase (DAAO), an important target for investigating neurological disorders such as schizophrenia . Furthermore, piperazine-derived compounds have demonstrated high subtype-selectivity for receptors like α1D- and α1A-adrenoceptors, which are relevant in urological disease research . The specific arrangement of the 2-bromo-5-methoxybenzoyl and cyclopropyl groups on this molecule suggests potential for unique target binding and selectivity. Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs, particularly those focused on developing novel therapeutics for central nervous system (CNS) and benign prostatic hyperplasia (BPH) conditions.

Propiedades

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2/c1-26-14-4-5-16(20)15(12-14)19(25)24-10-8-23(9-11-24)18-7-6-17(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUJZTLXUVGHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often involve the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Análisis De Reacciones Químicas

Types of Reactions

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzoyl-piperazine carboxylic acid, while substitution of the bromo group can yield various substituted derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazine-Piperazine Core Analogs

3-Chloro-6-{4-[3-(4-Chlorophenoxy)Propyl]Piperazin-1-Yl}Pyridazine ()
  • Structure: Shares the pyridazine-piperazine core but substitutes the benzoyl group with a chlorophenoxypropyl chain.
  • Activity : Exhibits anti-bacterial and anti-platelet aggregation properties .
  • Chlorine (vs. bromine) may decrease lipophilicity, affecting membrane permeability.
Molecular Weight and Substituent Effects
Compound Molecular Weight (g/mol) Key Substituents Biological Activities
Target Compound ~402 2-Bromo-5-methoxybenzoyl, cyclopropyl Not explicitly reported (inferred)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]} ~435 Chlorophenoxypropyl Anti-bacterial, anti-platelet
Urea Derivatives (e.g., 11a) 484–602 Piperazine-thiazole-urea Not directly comparable

Piperazine-Linked Compounds with Receptor Affinity ()

Compounds such as 5-7 (spiro-cyclohexane-pyrrolidine-dione derivatives) and 8-10 (spiro-β-tetralone analogs) exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM).

  • Bromine’s larger atomic radius (vs. chlorine in ) could improve hydrophobic binding but may reduce selectivity.
  • Receptor Affinity Trends :
    • Substitution with electron-withdrawing groups (e.g., bromine) correlates with increased receptor affinity in piperazine derivatives .

Substituent-Driven Pharmacokinetic Properties

  • Lipophilicity : The bromine and methoxy groups in the target compound likely increase logP compared to chlorine-substituted analogs (e.g., ), enhancing blood-brain barrier penetration.
  • Metabolic Stability : The cyclopropyl group’s rigidity may reduce oxidative metabolism, prolonging half-life relative to straight-chain alkyl substituents .

Urea-Based Piperazine Derivatives ()

While structurally distinct (urea-thiazole cores), compounds highlight substituent effects on yield and molecular weight:

  • Electron-Withdrawing Groups : Trifluoromethyl (11d, 11e) and chloro (11b, 11c) substituents yield higher molecular weights (~534–568 g/mol) compared to the target compound (~402 g/mol), suggesting divergent pharmacokinetic profiles.
  • Synthetic Feasibility : The target compound’s cyclopropyl group may complicate synthesis compared to simpler aryl substituents in derivatives (e.g., 11a: 85.1% yield) .

Actividad Biológica

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H22BrN5O
Molecular Weight 396.31 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine moiety in the compound is known to enhance binding affinity to serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable activity against several cancer cell lines. For instance, in vitro assays reported an IC50 value of approximately 1.73 μM against FaDu cells, indicating significant antiproliferative effects. The compound was shown to induce apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins in treated cells .

Anticancer Activity

In a study focused on the antiproliferative effects of various derivatives, the compound was evaluated alongside others within its class. The results indicated that it not only inhibited cell proliferation but also impaired migration and colony formation capabilities in cancer cells. This dual action suggests potential therapeutic applications in oncology.

Neuropharmacological Effects

The compound's structure suggests a potential for neuropharmacological applications. In receptor binding assays, it demonstrated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders. This positions the compound as a candidate for further investigation in the treatment of psychiatric conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that substituents on the piperazine ring significantly affect receptor affinity and selectivity. For example, variations in the benzoyl group have been linked to enhanced activity against specific cancer cell lines .

Compound VariantReceptor Affinity (Ki)IC50 (μM)
Original CompoundD2: 8.1 nM1.73
Variant AD2: 9.7 nM0.95
Variant BD2: 12.0 nM1.50

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.